5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide
Description
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide is a brominated furan carboxamide derivative featuring a 1-methylpyrazole-substituted phenyl ethyl group at the amide nitrogen. The bromine atom on the furan ring enhances electrophilicity, while the pyrazole moiety contributes to π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
5-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-21-14(9-11-20-21)13-4-2-12(3-5-13)8-10-19-17(22)15-6-7-16(18)23-15/h2-7,9,11H,8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGBNHEYYWWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Carboxamide formation: The brominated furan is reacted with an amine derivative to form the carboxamide group.
Coupling with pyrazole: The final step involves coupling the brominated furan carboxamide with a pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be incorporated into polymers or used as a building block for creating novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological pathways and interactions, particularly those involving pyrazole and furan derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole moiety can engage in hydrogen bonding or π-π stacking interactions, while the furan ring can participate in hydrophobic interactions.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound shares a 5-bromofuran-2-carboxamide backbone with several analogues. Key differences lie in the substituents on the amide nitrogen and appended aromatic systems. Below is a comparative analysis of structurally related compounds:
Electronic and Steric Effects
- Bromo vs.
- Heterocyclic Variations :
- Pyrazole (Target) : Provides a planar, aromatic heterocycle with hydrogen-bonding capacity via N–H groups.
- Tetrazole (921074-49-9) : Acts as a carboxylate bioisostere, improving solubility and metabolic resistance .
- Oxadiazole (1119498-24-6) : Enhances rigidity and metabolic stability compared to pyrazole .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The ethylphenyl-pyrazole group in the target compound balances lipophilicity, whereas cyclohexyl (22a) or allyloxy (881549-60-6) substituents may increase hydrophobicity or susceptibility to oxidation, respectively .
- Metabolic Stability : Tetrazole (921074-49-9) and oxadiazole (1119498-24-6) rings are less prone to enzymatic degradation compared to hydrazone (13c) or allyloxy (881549-60-6) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
